molecular formula C5H4INO B189408 3-Iodopyridin-4-ol CAS No. 89282-03-1

3-Iodopyridin-4-ol

Cat. No. B189408
CAS RN: 89282-03-1
M. Wt: 221 g/mol
InChI Key: YMAIMLIFWHAIKB-UHFFFAOYSA-N
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Description

3-Iodopyridin-4-ol is a chemical compound with the empirical formula C5H4INO . It is a solid substance and is used in scientific research due to its unique properties. It can be utilized as a building block in organic synthesis, enabling the creation of novel compounds for drug discovery and material science.


Physical And Chemical Properties Analysis

3-Iodopyridin-4-ol is a solid substance . Its molecular weight is 221.00 . The SMILES string representation of its structure is Oc1ccncc1I . Unfortunately, the search results did not provide more specific information about the physical and chemical properties of 3-Iodopyridin-4-ol.

Scientific Research Applications

  • The formation of iodo[1,3]dioxolo[4,5-c]pyridines via a radical process known as the Hofmann–Löffler–Freytag reaction is an unexpected outcome during the synthesis of functionalized 5-iodopyridine derivatives. This discovery has implications for the creation of pyridine-containing macrocycles (Lechel et al., 2012).

  • The ortho-lithiation of 3-Iodo-N,N-diiospropyl-2-pyridinecarboxamide demonstrates the possibility of metalation of iodopyridines, which can lead to the synthesis of various polysubstituted pyridines and has implications for the preparation of novel compounds like meridine (Cochennec et al., 1995).

  • Palladium-catalyzed aminocarbonylation of iodopyridine compounds can produce important derivatives like 2-ketocarboxamides and dicarboxamides containing pyridyl moieties, which are of interest in medicinal chemistry (Szőke et al., 2016).

  • The synthesis and evaluation of 3-iodo-4-phenoxypyridinone derivatives as non-nucleoside reverse transcriptase inhibitors demonstrate their potential as anti-HIV agents. The nature of the C-3 substituent plays a crucial role in their efficacy (Benjahad et al., 2007).

  • Research on the synthesis of naturally occurring pyridine alkaloids using palladium-catalyzed coupling/migration chemistry highlights the potential applications of iodopyridines in the synthesis of biologically active compounds (Wang et al., 2003).

  • The use of iodinated 4,4′-bipyridines in the design of transthyretin fibrillogenesis inhibitors suggests applications in the treatment of amyloid diseases. The right combination of hydrogen bond sites and the presence of iodine are crucial for inhibition activity (Dessì et al., 2020).

  • The ability to selectively functionalize 2,3,5-trihalopyridines at different positions showcases the versatility of these compounds in pharmaceutical research, providing valuable new building blocks (Bobbio & Schlosser, 2001).

properties

IUPAC Name

3-iodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAIMLIFWHAIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342375
Record name 3-iodopyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodopyridin-4-ol

CAS RN

89282-03-1, 98136-83-5
Record name 3-iodopyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SM Devine, MP Challis, JK Kigotho, G Siddiqui… - European Journal of …, 2021 - Elsevier
The emergence of Plasmodium falciparum resistance to frontline antimalarials, including artemisinin combination therapies, highlights the need for new molecules that act via novel …
Number of citations: 10 www.sciencedirect.com
L Liu, PD Johnson, ME Prime, V Khetarpal… - Journal of Medicinal …, 2021 - ACS Publications
The expanded polyglutamine-containing mutant huntingtin (mHTT) protein is implicated in neuronal degeneration of medium spiny neurons in Huntington’s disease (HD) for which …
Number of citations: 14 pubs.acs.org

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